Home > Products > Screening Compounds P33190 > Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate
Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate - 2022956-43-8

Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate

Catalog Number: EVT-6428298
CAS Number: 2022956-43-8
Molecular Formula: C25H38F3N9O11
Molecular Weight: 697.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate is a cyclic peptide that consists of a sequence of amino acids: glycine, arginine, glycine, glutamic acid, serine, and proline. This compound is notable for its structural features and potential biological activities. The trifluoroacetate salt form is commonly used in various biochemical applications due to its stability and solubility properties.

Source

The compound is synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences while facilitating the purification process. Cyclization typically occurs post-synthesis to form the cyclic structure, enhancing the compound's stability and biological activity.

Classification

Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate belongs to the class of cyclic peptides. Cyclic peptides are characterized by their closed-loop structure, which can confer unique properties compared to their linear counterparts. This compound may also be classified under bioactive peptides due to its potential interactions with biological targets.

Synthesis Analysis

Methods

The synthesis of Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate is primarily achieved through solid-phase peptide synthesis. This method involves:

  1. Amino Acid Coupling: The individual amino acids are sequentially added to a solid support resin using specific coupling reagents.
  2. Deprotection Steps: Protecting groups on amino acids are removed at each step to allow for further coupling.
  3. Cyclization: The linear peptide is cyclized by forming a covalent bond between the terminal amino and carboxyl groups, often facilitated by chemical reagents such as carbodiimides.

Technical Details

The use of protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) allows for selective deprotection during synthesis. The final cyclization step may involve mild acidic conditions to facilitate the formation of the cyclic structure without compromising the integrity of sensitive side chains .

Molecular Structure Analysis

Structure

The molecular structure of Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate features a cyclic backbone formed by six amino acids. The cyclic nature enhances its conformational stability and bioactivity.

Data

  • Molecular Formula: C27H38F3N7O7
  • Molecular Weight: Approximately 585.63 g/mol
  • Structural Features: The presence of polar and charged side chains contributes to its solubility and potential interactions with target receptors.
Chemical Reactions Analysis

Reactions

Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate can undergo various chemical reactions typical of peptides, including:

  1. Hydrolysis: Under extreme conditions, the peptide bonds can be hydrolyzed back to free amino acids.
  2. Disulfide Bond Formation: If cysteine residues are present, they may form disulfide bonds under oxidative conditions, further stabilizing the cyclic structure.

Technical Details

The trifluoroacetate salt form enhances solubility in organic solvents, facilitating reactions that require non-aqueous environments .

Mechanism of Action

Process

The mechanism of action for Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate involves its interaction with specific receptors or enzymes within biological systems.

  1. Binding Affinity: The cyclic structure allows for a more defined conformation that can enhance binding affinity to target proteins or receptors.
  2. Biological Activity: This compound may exhibit activities such as modulation of cell signaling pathways or inhibition of specific enzymatic reactions.

Data

Experimental studies have shown that cyclic peptides often demonstrate increased biological activity compared to their linear forms due to their enhanced stability and specificity in receptor binding .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

Chemical Properties

  • pKa Values: Reflects the ionization states of the amino acid side chains, influencing solubility and reactivity.
  • Thermal Stability: Decomposes at elevated temperatures; thus, careful handling during synthesis is required.

Relevant analyses indicate that cyclization significantly alters the physicochemical properties compared to linear peptides, contributing to improved stability and bioactivity .

Applications

Scientific Uses

Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate has several applications in scientific research:

  1. Drug Development: Investigated as a potential lead compound in drug design targeting specific receptors or pathways.
  2. Biotechnology: Used in the development of biosensors or as molecular probes in proteomics.
  3. Therapeutics: Potential applications in treating diseases where modulation of specific biological pathways is required.

The unique properties of this cyclic peptide make it an attractive candidate for further research in medicinal chemistry and biochemistry .

Introduction to Cyclic Peptide Therapeutics

Role of Cyclic Peptides in Targeted Molecular Interactions

Cyclic peptides achieve targeted molecular recognition through conformational restriction, which reduces entropy loss upon binding to biological targets. This structural pre-organization allows precise orientation of key pharmacophoric elements required for high-affinity interactions:

  • Receptor Selectivity: Cyclization constrains the peptide backbone into bioactive conformations that discriminate between integrin subtypes. The cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) scaffold (c(GRGDSP)) exhibits preferential binding to α5β1 integrin over αvβ3, demonstrating how ring size and residue composition direct target specificity [4] [5].
  • Enhanced Stability: The macrocyclic structure confers significant resistance to proteolysis compared to linear counterparts. Cyclic RGD peptides maintain structural integrity in physiological environments where linear peptides rapidly degrade, extending their therapeutic window [8].
  • Allosteric Effects: Molecular dynamics simulations reveal that cyclic peptides like c(GRGDSP) induce conformational changes in integrin extracellular domains, potentially modulating signal transduction pathways through allosteric mechanisms [5].

Table 1: Comparative Biological Activities of Cyclic RGD/RGE Peptides

Peptide SequenceStructural FeaturesPrimary Biological TargetReported Function
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) (c(GRGDSP))Cyclic hexapeptideα5β1 integrinCompetitive integrin antagonist, inhibits cell adhesion [4]
Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) (c(GRGESP))Cyclic hexapeptideMinimal integrin bindingNegative control for RGD-specific effects [10]
Cyclo(Arg-Gly-Asp-D-Phe-Lys) (RGDfK)Cyclic pentapeptide with D-amino acidαvβ3/α5β1 integrinsEnhances cell survival in biomaterials [2]

Structural and Functional Significance of the Arg-Gly-Asp/Glu Motif in Bioactive Peptides

The Arg-Gly-Asp (RGD) sequence represents a universal recognition motif found in extracellular matrix (ECM) proteins such as fibronectin, vitronectin, and fibrinogen. Its biological significance stems from its role as the minimal binding epitope for numerous integrin receptors:

  • Molecular Recognition Mechanism: The RGD motif adopts a β-turn conformation that positions the arginine guanidinium group and aspartate carboxylate for bidentate interactions with integrin metal ion-dependent adhesion sites (MIDAS). Crystallographic studies show salt bridges forming between arginine and integrin aspartate/glutamate residues, while aspartate coordinates a critical Mg²⁺ ion in the receptor binding pocket [2] [5].
  • Functional Consequences: RGD-integrin binding triggers intracellular signaling cascades regulating cell survival, proliferation, migration, and angiogenesis. Engineered biomaterials incorporating RGD peptides significantly enhance host cell recruitment and vascularization compared to unmodified materials [2].
  • Motif Variants: Substitution of aspartate (D) with glutamate (E) creates an RGE sequence that disrupts integrin recognition. Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) (c(GRGESP)) serves as a critical negative control in biological studies, confirming that observed effects depend specifically on RGD-integrin interactions rather than nonspecific peptide actions [10].

Historical Development of Cyclo(-Gly-Arg-Gly-X-Ser-Pro) Scaffolds in Medicinal Chemistry

The rational design of cyclo(-Gly-Arg-Gly-X-Ser-Pro) scaffolds evolved from foundational work on integrin-targeting peptides:

  • First-Generation RGD Peptides: Early linear peptides (e.g., GRGDS) demonstrated integrin-binding capability but exhibited poor metabolic stability and conformational flexibility, limiting therapeutic utility. Cyclization strategies emerged to address these limitations through structural rigidification [4] [8].
  • Cyclization Breakthroughs: Introduction of cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) (c(GRGDSP)) represented a significant advancement. The Gly¹-Gly³ spacing provided optimal ring size for integrin engagement, while Ser⁴ and Pro⁵ contributed to β-turn stabilization essential for bioactivity. Synthetic accessibility via solid-phase peptide synthesis followed by solution-phase cyclization facilitated large-scale production [4].
  • Chemical Optimization: Subsequent modifications included:
  • Amino Acid Substitutions: Replacement of L-amino acids with D-isomers enhanced protease resistance (e.g., D-Phe in RGDfK) [2]
  • Trifluoroacetate Salts: Conversion to trifluoroacetate salts (e.g., Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate) improved solubility and handling properties for research applications [1] [3]
  • Scaffold Hybridization: Integration into biomaterials enabled localized therapeutic delivery, exemplified by RGD-modified alginate scaffolds promoting myocardial repair [2]

Table 2: Structural Evolution of Cyclic RGD Peptide Therapeutics

Development PhaseRepresentative CompoundsKey Structural InnovationsTherapeutic Applications
First GenerationLinear GRGDSIdentification of minimal RGD epitopeProof-of-concept integrin inhibition
Second GenerationCyclo(-Gly-Arg-Gly-Asp-Ser-Pro) (c(GRGDSP))Backbone cyclization for constraintEnhanced integrin specificity and stability [4]
Clinical CandidatesCyclo(Arg-Gly-Asp-D-Phe-N-methyl-Val) (Cilengitide)D-amino acids and N-methylationAntiangiogenic therapy (reached Phase III) [5] [8]
Biomaterial IntegrationRGDfK-modified alginateCovalent conjugation to polymersTissue engineering scaffolds [2]

The cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) scaffold specifically emerged as a strategically designed control compound, maintaining physicochemical similarity to active RGD peptides while abolishing integrin binding through the D→E substitution. This glutamate-containing variant provides a critical tool for validating target-specific effects in complex biological systems where off-target interactions may complicate data interpretation [10]. Its synthesis follows established solid-phase methodologies with trifluoroacetate salt formation enhancing aqueous solubility to >100 mg/mL, facilitating biological experimentation [4] [10].

Table 3: Chemical and Structural Features of Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate

PropertySpecificationSignificance
Molecular FormulaC₂₃H₃₇N₉O₉ • C₂HF₃O₂ (trifluoroacetate salt)Defines elemental composition and molecular weight (583.59 + 114.02 g/mol) [10]
SequenceCyclo(Gly-Arg-Gly-Glu-Ser-Pro)Positions Arg² and Glu⁴ create RGE motif instead of RGD
Structural FeaturesCyclic hexapeptide with β-turn propensityBackbone cyclization between Gly¹ and Pro⁶ constrains conformation
Solubility≥100 mg/mL in waterTrifluoroacetate counterion enhances aqueous solubility for experimental use [10]
StorageSealed, moisture-free environment at -20°CMaintains chemical integrity for long-term use

The chemical architecture features head-to-tail cyclization between the N-terminal glycine and C-terminal proline, constraining the peptide into a conformation that presents the RGE motif in a spatial orientation analogous to bioactive RGD conformations. Despite this structural mimicry, the critical substitution of aspartate with glutamate disrupts the precise distance between the arginine guanidinium group and the carboxylate functionality, increasing the spacing by approximately 1.3 Å. This subtle alteration prevents optimal coordination with the integrin MIDAS domain metal ion, effectively abolishing receptor activation while maintaining physicochemical similarity to active compounds for controlled experiments [5] [10].

Properties

CAS Number

2022956-43-8

Product Name

Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate

IUPAC Name

3-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]propanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C25H38F3N9O11

Molecular Weight

697.6 g/mol

InChI

InChI=1S/C23H37N9O9.C2HF3O2/c24-23(25)26-7-1-3-12-19(38)27-9-16(34)30-13(5-6-18(36)37)20(39)31-14(11-33)22(41)32-8-2-4-15(32)21(40)28-10-17(35)29-12;3-2(4,5)1(6)7/h12-15,33H,1-11H2,(H,27,38)(H,28,40)(H,29,35)(H,30,34)(H,31,39)(H,36,37)(H4,24,25,26);(H,6,7)/t12-,13-,14-,15-;/m0./s1

InChI Key

WNTNLCKLVHUTEI-WFGXUCIJSA-N

SMILES

C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.